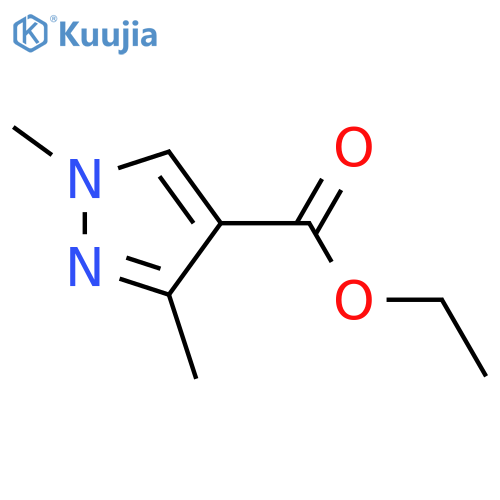

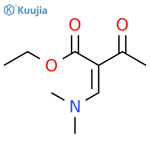

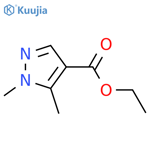

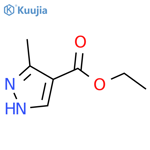

Reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles. VI. Synthesis of ethyl or methyl 1,5-disubstituted 1H-pyrazole-4-carboxylates

,

Journal of Heterocyclic Chemistry,

1987,

24(6),

1669-75